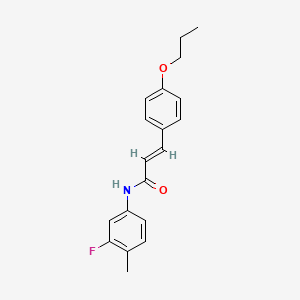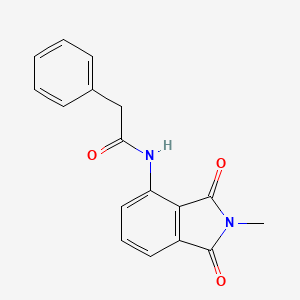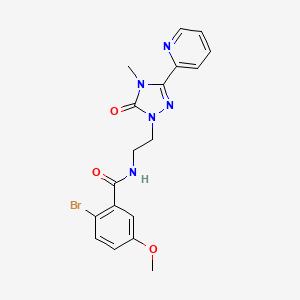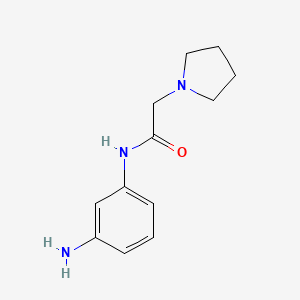
N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a fluoro-substituted phenyl group and a propoxy-substituted phenyl group attached to an acrylamide moiety
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide typically involves the reaction of 3-fluoro-4-methylaniline with 3-(4-propoxyphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The fluoro and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and propoxy groups may enhance binding affinity and specificity, leading to the modulation of biological pathways. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide
- N-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide
- N-(3-fluoro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide is unique due to the specific combination of fluoro and propoxy substituents, which may confer distinct chemical and biological properties compared to similar compounds. These unique features can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
IUPAC Name |
(E)-N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-3-12-23-17-9-5-15(6-10-17)7-11-19(22)21-16-8-4-14(2)18(20)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGYOWUHCFNIJJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2834134.png)

![1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)
![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)
![[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate](/img/structure/B2834139.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2834142.png)
![4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2834143.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)


![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)
![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2834155.png)
